(R)-1-phenylethan-1-amine (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
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Overview
Description
The compound (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptane acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a cyclopropyl group, a fluorophenyl group, and a quinoline moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptane acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the fluorophenyl group: This step involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.
Cyclopropyl group addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a metal catalyst.
Formation of the heptane chain: This involves a series of carbon-carbon bond-forming reactions, such as aldol condensations and Michael additions.
Final functionalization: The dihydroxy and carboxylic acid groups are introduced through selective oxidation and hydrolysis reactions.
Industrial Production Methods
In an industrial setting, the production of (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptane acid would involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptane acid: undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
(3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptane acid: has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptane acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- 4-(Trifluoromethyl)benzoic acid
- Ethyl 4-fluorobenzoate
Uniqueness
(3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptane acid: stands out due to its combination of a cyclopropyl group, a fluorophenyl group, and a quinoline moiety, which imparts unique chemical properties and biological activities not commonly found in similar compounds.
Properties
IUPAC Name |
7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;1-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4.C8H11N/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;1-7(9)8-5-3-2-4-6-8/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);2-7H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJUCTSWJKMGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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